REACTION_CXSMILES
|
O.Cl.[CH2:3]([O:5][C:6](=[O:21])[CH:7]([N+:18]([O-])=O)[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[S:12][CH:13]=1)[CH3:4]>[Fe].C(O)C>[CH2:3]([O:5][C:6](=[O:21])[CH:7]([NH2:18])[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[S:12][CH:13]=1)[CH3:4]
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Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC=1C2=C(SC1)C=CC=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtered away excess iron powder, 200 ml of water
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Type
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ADDITION
|
Details
|
was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
to from 9 to 10 with sodium hydrogencarbonate, the mixture was extracted thrice with 50 ml of chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed twice with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 100 ml of a saturated aqueous sodium chloride solution and after drying with magnesium sulfate, chloroform
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
thus deposited were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC=1C2=C(SC1)C=CC=C2)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |